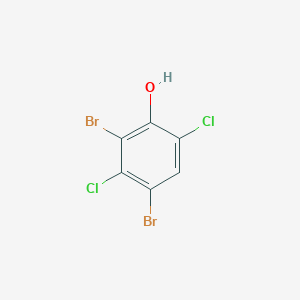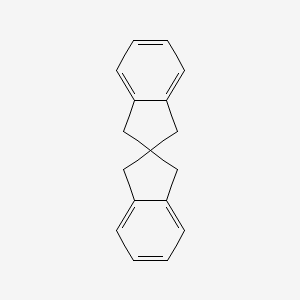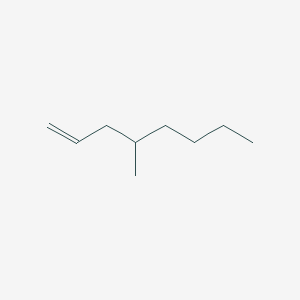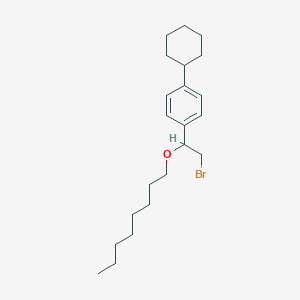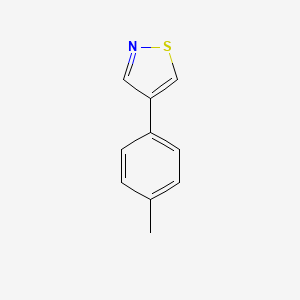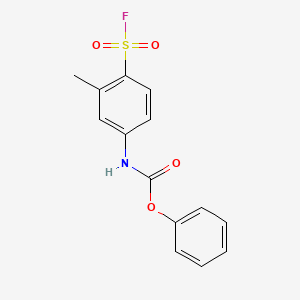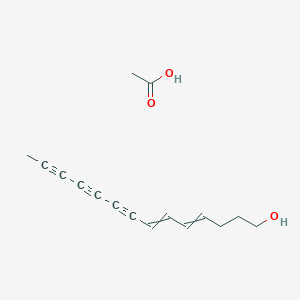
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol is a complex organic compound that belongs to the class of fatty alcohol esters. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol typically involves the esterification of tetradeca-4,6-dien-8,10,12-triyn-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of esters and the effects of multiple bonds on chemical behavior.
Biology: This compound can be used to investigate the biological activity of fatty alcohol esters and their potential as bioactive molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The multiple double and triple bonds in its structure can participate in various chemical interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetoxy-4,6-tetradecadiene-8,10,12-triyne: This compound is structurally similar but differs in the position and number of double and triple bonds
Tetradeca-4,6,12-trien-8,10-diyn-1-ol: Another related compound with a different arrangement of double and triple bonds.
Uniqueness
Acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol is unique due to its specific combination of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6581-87-9 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
acetic acid;tetradeca-4,6-dien-8,10,12-triyn-1-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h8-11,15H,12-14H2,1H3;1H3,(H,3,4) |
Clave InChI |
KMJZVCKMNHGPPX-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CC#CC=CC=CCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
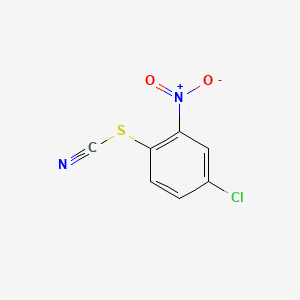
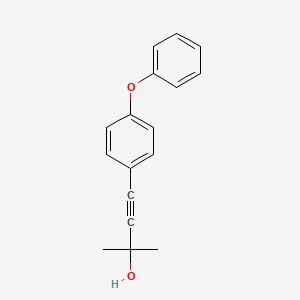
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
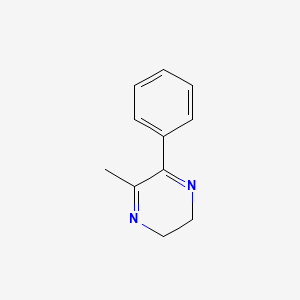
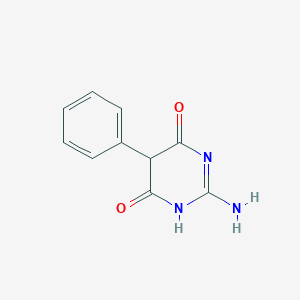
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

